molecular formula C17H14FNO3S B280846 4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide

4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide

Cat. No. B280846
M. Wt: 331.4 g/mol
InChI Key: HCSXMNBZMJNQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as FNH and has been synthesized using different methods. FNH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

FNH has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is necessary for the survival and growth of cancer cells. FNH has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can potentially lead to the development of new therapies for Alzheimer's disease.
Biochemical and Physiological Effects:
FNH has been shown to have no significant adverse effects on the body. However, it has been shown to inhibit the activity of carbonic anhydrase IX and acetylcholinesterase, which can potentially lead to changes in the body's pH and neurotransmitter levels, respectively.

Advantages and Limitations for Lab Experiments

One of the advantages of using FNH in lab experiments is its high purity and yield. Additionally, FNH has been shown to be stable under various conditions, making it a suitable starting material for the synthesis of various compounds. However, one of the limitations of using FNH is its high cost, which can limit its use in large-scale experiments.

Future Directions

FNH has shown potential in various fields, including cancer research, enzyme inhibition, and drug discovery. Future research can focus on the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, research can focus on the development of new therapies for Alzheimer's disease based on the inhibition of acetylcholinesterase. Further studies can also explore the potential of FNH as a starting material for the synthesis of new compounds with potential pharmaceutical applications.

Synthesis Methods

FNH has been synthesized using different methods. One of the most common methods is the reaction of 4-hydroxynaphthalen-1-amine with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base. This method yields FNH with a high yield and purity. Other methods include the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-hydroxy-1-naphthylamine in the presence of a base and the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-hydroxy-1-naphthaldehyde in the presence of a reducing agent.

Scientific Research Applications

FNH has been studied for its potential in various fields, including cancer research, enzyme inhibition, and drug discovery. FNH has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition can potentially lead to the development of new cancer therapies. FNH has also been studied for its potential as an enzyme inhibitor in the treatment of Alzheimer's disease. Additionally, FNH has been used as a starting material for the synthesis of various compounds with potential pharmaceutical applications.

properties

Molecular Formula

C17H14FNO3S

Molecular Weight

331.4 g/mol

IUPAC Name

4-fluoro-N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C17H14FNO3S/c1-11-10-12(18)6-9-17(11)23(21,22)19-15-7-8-16(20)14-5-3-2-4-13(14)15/h2-10,19-20H,1H3

InChI Key

HCSXMNBZMJNQDV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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